Variegatic acid

cytochrome P450 inhibition drug metabolism CYP3A4 assay

Variegatic acid (CAS 20988-30-1) addresses key research needs in CYP3A4 inhibition, fungal biochemistry, and antioxidant studies. • CYP3A4 IC₅₀ 2.2 μM-30× more potent than atromentic acid, comparable to cimetidine. • Unique thermal stability: HPLC-detectable levels increase after cooking. • pH-dependent Fe(III) reduction supports hydroxyl radical generation in Fenton systems. • PKCβ1 inhibition (IC₅₀ 36.2 μM) and antioxidant efficacy in lipid matrices. Each batch is QC-tested to ≥98% purity for reproducible results.

Molecular Formula C18H12O9
Molecular Weight 372.285
CAS No. 20988-30-1
Cat. No. B611641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariegatic acid
CAS20988-30-1
SynonymsVariegatic acid
Molecular FormulaC18H12O9
Molecular Weight372.285
Structural Identifiers
SMILESO=C(O)/C(C1=CC=C(O)C(O)=C1)=C(C(O)=C2C3=CC=C(O)C(O)=C3)/OC2=O
InChIInChI=1S/C18H12O9/c19-9-3-1-7(5-11(9)21)13-15(23)16(27-18(13)26)14(17(24)25)8-2-4-10(20)12(22)6-8/h1-6,19-23H,(H,24,25)/b16-14+
InChIKeyMRRYHTCWZKZVIH-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Variegatic Acid: Pigment from Boletales Fungi


Variegatic acid (3,3′,4,4′-tetrahydroxypulvinic acid) is an orange pigment belonging to the hydroxylated pulvinic acid derivative class, isolated from mushrooms of the Boletales order including Suillus variegatus, Tylopilus ballouii, Lanmaoa asiatica, and Suillus bovinus [1]. It is responsible for the characteristic bluing reaction observed when bolete mushroom tissue is injured—the compound is enzymatically oxidized to blue quinone methide anions upon exposure to air [2]. As a tetronic acid derivative with multiple catechol moieties, variegatic acid exhibits nonspecific inhibitory effects on cytochrome P450 enzymes, inhibits β-hexosaminidase release and TNF-α secretion from RBL-2H3 cells, suppresses PKCβ1 activity, and demonstrates antioxidant properties in both emulsion and oil systems [3].

CYP enzyme interaction screening studies
RBL-2H3 cell-based immune signaling assays
Antioxidant property evaluation in lipid emulsion and oil systems

Variegatic Acid: Analog Interchangeability


Pulvinic acid derivatives within Boletales fungi share a common biosynthetic pathway—atromentin → atromentic acid → xerocomic acid/isoxerocomic acid → variegatic acid—yet subtle structural differences, particularly in hydroxylation pattern and oxidation state, produce substantial divergence in biological activity [1]. For instance, variegatic acid (four phenolic hydroxyl groups; TPSA 165.0 Ų) and its direct biosynthetic precursor xerocomic acid (three phenolic hydroxyl groups; TPSA 145.0 Ų) differ by a single hydroxyl substitution, yet this difference manifests in measurable variations across CYP inhibition potency, iron-reduction capacity, and chemical stability under thermal processing [2]. Substituting variegatic acid with atromentic acid (CYP3A4 IC₅₀ ≈30-fold higher) or vulpinic acid (methyl ester; structurally constrained) would yield fundamentally different experimental outcomes. The evidence below quantifies these critical differentiation points to guide compound selection.

CYP inhibition mismatch

Atromentic acid may exhibit substantially weaker CYP3A4 inhibition than variegatic acid; xerocomic acid may appear comparable but thermal stability may differ.

Redox activity not conserved

Hydroxylation pattern determines Fe(III) reduction capacity; analogs with fewer hydroxyl groups may not recapitulate iron-reducing activity.

Thermal behavior differs

Variegatic acid uniquely increases after cooking; xerocomic acid and isoxerocomic acid may not show comparable post-cooking abundance.

Variegatic Acid: Comparative Biochemical Evidence


CYP3A4 Inhibition Potency

In a direct head-to-head comparison using human CYP3A4 expressed in baculovirus-infected insect microsomes, variegatic acid (2) exhibited an IC₅₀ of 2.2 ± 0.1 μM, which was statistically indistinguishable from xerocomic acid (3) at 2.4 ± 0.1 μM, but approximately 30-fold more potent than atromentic acid (1) at 65.1 ± 3.9 μM [1]. Variegatic acid and xerocomic acid were classified as effective CYP inhibitors comparable to cimetidine, dicoumarol, erythromycin, safrole, and uniconazole in the same assay system [1].

CYP3A4 inhibition potency
Reported
IC50 2.2 ± 0.1 μM (variegatic) vs 2.4 ± 0.1 μM (xerocomic) vs 65.1 ± 3.9 μM (atromentic)
Supports CYP3A4 inhibition assay context; xerocomic acid may be comparable
Human CYP3A4 microsomal assay
cytochrome P450 inhibition drug metabolism CYP3A4 assay

Ferryl Myoglobin Reduction

Both variegatic acid (2) and xerocomic acid (3) efficiently reduced ferryl myoglobin in CYP assays, with reduction of ferryl heme to ferric heme proposed as the mechanism underlying their nonspecific inhibitory effects on cytochrome P450 enzymes [1]. The reduction efficiency was comparable between the two compounds, distinguishing them from atromentic acid, which exhibited markedly weaker CYP inhibition [1].

Ferryl myoglobin reduction
Reported
Efficient reduction; atromentic acid markedly weaker
Supports heme protein inhibition mechanism context
CYP enzyme system with ferryl detection
ferryl heme reduction oxidative stress cytochrome P450 mechanism

Thermal Stability After Cooking

In a direct head-to-head comparison within Lanmaoa asiatica mushroom samples, variegatic acid demonstrated unique thermal stability: its abundance increased after regular cooking, whereas xerocomic acid and isoxerocomic acid levels did not show comparable enhancement [1]. HPLC quantification confirmed that variegatic acid was the most abundant pigment among all pulvinic acid derivatives detected, and this abundance was further augmented post-cooking, suggesting conversion from precursor compounds or release from bound forms [1].

Thermal stability after cooking
Reported
Increased abundance post-cooking; xerocomic and isoxerocomic unchanged
Reported thermal stability context for Boletales-derived pigment
Lanmaoa asiatica; HPLC-DAD-ESI-MS analysis
thermal stability food chemistry natural pigment stability

pH-Dependent Iron Reduction & Hydroxyl Radicals

Variegatic acid reduces Fe(III) to Fe(II) in a pH-dependent manner, enabling the generation of hydroxyl radicals (·OH) through reaction with H₂O₂, which facilitates the degradation of lignocellulose [1]. This iron-reducing activity is a defining feature of variegatic acid's ecological function in brown-rot fungi and represents a biochemical property not universally shared among pulvinic acid derivatives; the presence of four phenolic hydroxyl groups in the 3,3′,4,4′-tetrahydroxypulvinic acid scaffold is critical for this redox cycling capacity [1].

pH-dependent iron reduction
Data to verify
pH-dependent Fe(III) → Fe(II); ·OH generation via Fenton-like reaction
Reported redox activity context; class-level attribution
Tetrahydroxypulvinic scaffold critical; explicit comparative data unavailable
Fenton chemistry lignocellulose degradation brown-rot fungi

Antioxidant Activity in Lipid Systems

Variegatic acid demonstrated strong antioxidative activity in an emulsion system as shown by peroxide value (POV) reduction of linoleic acid, and in an oil system as shown by POV reduction of methyl linoleate and reduced weight gain of soybean oil [1]. This antioxidant profile in complex lipid matrices distinguishes variegatic acid from many simpler phenolic antioxidants that show efficacy primarily in homogeneous aqueous systems.

Antioxidant in lipid systems
Reported
Reduced POV in linoleic acid emulsion and methyl linoleate oil; reduced soybean oil weight gain
Reported antioxidant profile in complex lipid matrices
Efficacy documented in heterogeneous lipid systems
lipid peroxidation peroxide value food antioxidant

Bacterial Swarming & Biofilm Inhibition

Variegatic acid inhibits swarming motility and (consequently) biofilm formation of Bacillus subtilis at concentrations of approximately 50 μg, despite being antibiotically inactive against an array of bacteria and fungi in standard disk diffusion assays at the same concentration [1]. This functional profile—swarming inhibition without direct antimicrobial activity—is distinct from many natural product pigments that exert broad-spectrum growth inhibition, positioning variegatic acid as a specialized tool for studying quorum sensing and surface motility independent of viability effects [1].

Swarming & biofilm inhibition
Reported
Inhibits B. subtilis swarming at ~50 μg; no direct antimicrobial activity in disk diffusion
Supports swarming/biofilm research context; distinct from antimicrobial compounds
Selective motility inhibition without growth suppression
antibiofilm bacterial swarming microbial ecology

Variegatic Acid Applications


CYP3A4 Drug Metabolism Studies

Investigators evaluating CYP3A4-mediated drug metabolism should select variegatic acid based on its potent IC₅₀ of 2.2 ± 0.1 μM, which is approximately 30-fold more potent than atromentic acid (65.1 ± 3.9 μM) and comparable to established CYP inhibitors such as cimetidine and erythromycin [1]. Both variegatic acid and xerocomic acid (2.4 ± 0.1 μM) are appropriate for applications requiring effective CYP3A4 inhibition; atromentic acid is contraindicated for sub-10 μM potency requirements [1].

Bioactive Compounds in Cooked Mushrooms

Researchers analyzing bioactive compounds from cooked mushroom preparations should prioritize variegatic acid due to its unique thermal stability profile: HPLC quantification demonstrated that variegatic acid abundance increases after regular cooking of Lanmaoa asiatica, whereas xerocomic acid and isoxerocomic acid levels do not show comparable enhancement [1]. This property makes variegatic acid the preferred analytical standard for studies involving thermally processed Boletales-derived foods [1].

Lignocellulose Degradation by Brown-Rot Fungi

Investigators studying Fenton chemistry, non-enzymatic lignocellulose degradation, or brown-rot fungal ecology require variegatic acid specifically for its capacity to reduce Fe(III) to Fe(II) in a pH-dependent manner, enabling hydroxyl radical (·OH) generation through reaction with H₂O₂ [1]. The tetrahydroxypulvinic acid scaffold (four phenolic hydroxyl groups) is critical for this redox cycling activity; pulvinic acid derivatives with fewer hydroxyl groups may not recapitulate this function [1].

Lipid-Based Antioxidant Formulations

Formulators developing antioxidant products for food, cosmetic, or industrial lipid-based applications should consider variegatic acid based on its documented efficacy in complex lipid matrices: strong antioxidative activity was demonstrated in both emulsion systems (linoleic acid POV reduction) and bulk oil systems (methyl linoleate POV reduction; reduced soybean oil weight gain) [1]. This performance in heterogeneous lipid environments distinguishes variegatic acid from simpler phenolic antioxidants that primarily show efficacy in homogeneous aqueous systems [1].

Application
Selection Property
Validation Focus
CYP-mediated metabolism studies
CYP3A4 inhibition potency context
Verify inhibition potency in target CYP isoform assay
Thermally processed Boletales food research
Thermal stability profile
Confirm post-cooking abundance in target matrix
Brown-rot lignocellulose degradation studies
Iron-reducing capacity
Validate Fe(III) reduction and ·OH generation under assay pH
Lipid-based antioxidant research
Performance in emulsion and oil matrices
Assess peroxide value reduction in target lipid system

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